molecular formula C22H14N2O2 B280683 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

カタログ番号 B280683
分子量: 338.4 g/mol
InChIキー: UNQCBTHROKFNIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown potential in inhibiting multiple signaling pathways that are involved in cancer growth and progression.

作用機序

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one works by binding to the active site of EGFR, HER2, and HDAC, preventing them from carrying out their normal functions. This leads to the inhibition of downstream signaling pathways that are involved in cancer growth and progression. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth in various cancer models, including breast, lung, and prostate cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

実験室実験の利点と制限

One advantage of using 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its specificity for EGFR, HER2, and HDAC. This means that it can be used to study the effects of inhibiting these pathways on cancer growth and progression. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has shown promise in sensitizing cancer cells to chemotherapy and radiation therapy, which could lead to the development of more effective cancer treatments.
One limitation of using 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its potential toxicity. While it has been shown to be well-tolerated in preclinical studies, further research is needed to determine its safety in humans. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one may not be effective in all types of cancer, as some cancers may not rely on the signaling pathways that it inhibits.

将来の方向性

There are several future directions for research on 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one. One area of interest is its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its safety and efficacy in humans, which could lead to clinical trials. Finally, there is interest in developing new analogs of 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one that may have improved potency and selectivity for specific cancer types.
Conclusion
2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one is a promising small molecule inhibitor that has shown potential in inhibiting multiple signaling pathways involved in cancer growth and progression. Its specificity for EGFR, HER2, and HDAC makes it a valuable tool for studying the effects of inhibiting these pathways on cancer cells. While further research is needed to determine its safety and efficacy in humans, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has the potential to be a valuable addition to the arsenal of cancer treatments.

合成法

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized through a multistep process involving the reaction of 2-(phenylacetyl)benzoic acid with 1,2-diaminobenzene in the presence of a catalyst. The resulting intermediate is then reacted with phosgene to form the final product, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one. The synthesis process has been optimized to produce a high yield of pure 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one, which is essential for its use in scientific research.

科学的研究の応用

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit multiple signaling pathways, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). These pathways are often dysregulated in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting these pathways, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one can slow down or even stop cancer growth.

特性

分子式

C22H14N2O2

分子量

338.4 g/mol

IUPAC名

14-(2-phenylacetyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C22H14N2O2/c25-19(13-14-7-2-1-3-8-14)24-18-12-6-11-17-20(18)21(23-24)15-9-4-5-10-16(15)22(17)26/h1-12H,13H2

InChIキー

UNQCBTHROKFNIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

正規SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。